molecular formula C5H5ClF3NO2 B14637889 N-(Trifluoroacetyl)-L-alanyl chloride CAS No. 56271-78-4

N-(Trifluoroacetyl)-L-alanyl chloride

Cat. No.: B14637889
CAS No.: 56271-78-4
M. Wt: 203.55 g/mol
InChI Key: HSEUXFSGFQCJCU-REOHCLBHSA-N
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Description

N-(Trifluoroacetyl)-L-alanyl chloride (CAS 56271-78-4) is a specialized organic compound that serves as a crucial chiral building block and reagent in organic synthesis and pharmaceutical research. With the molecular formula C5H5ClF3NO2 and a molecular weight of 203.55 g/mol , this compound is characterized by the presence of both a reactive acyl chloride group and a trifluoroacetyl-protected amino group on the L-alanine backbone. Its primary research application is as an intermediate in the synthesis of more complex peptides and amino acid derivatives . The trifluoroacetyl (TFA) group acts as a protecting group for the amine functionality, shielding it from unwanted reactions during synthetic sequences, while the acid chloride group provides a highly reactive site for the formation of amide (peptide) bonds with other amino acids or amine-containing molecules . This makes it particularly valuable for constructing specific peptide segments and for introducing alanine residues into molecular structures under controlled conditions. Furthermore, this compound is utilized as a critical reference standard for the API Alanine, playing an essential role in analytical method development (AMV), method validation, and Quality Control (QC) applications during the drug development and formulation stages . It ensures traceability and compliance with regulatory and pharmacopeial standards (e.g., USP, EP) . As a highly reactive acid chloride, it requires careful handling; it is moisture-sensitive and hydrolyzes upon contact with water. It is incompatible with strong bases, strong oxidizers, and alcohols . This product is intended for laboratory and manufacturing use as a chemical intermediate and for analytical purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic human use.

Properties

CAS No.

56271-78-4

Molecular Formula

C5H5ClF3NO2

Molecular Weight

203.55 g/mol

IUPAC Name

(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride

InChI

InChI=1S/C5H5ClF3NO2/c1-2(3(6)11)10-4(12)5(7,8)9/h2H,1H3,(H,10,12)/t2-/m0/s1

InChI Key

HSEUXFSGFQCJCU-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)Cl)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Protection and Activation

The most widely reported method involves a two-step process:

  • N-Trifluoroacetylation of L-Alanine :
    L-Alanine reacts with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine or tetramethylguanidine) to form N-(trifluoroacetyl)-L-alanine. This step typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize racemization.
    $$
    \text{L-Alanine} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{N-(Trifluoroacetyl)-L-alanine}
    $$
  • Chlorination with Oxalyl Chloride :
    The carboxyl group of N-(trifluoroacetyl)-L-alanine is activated using oxalyl chloride ($$\text{(COCl)}2$$) under anhydrous conditions. The reaction is conducted at 0–25°C, followed by solvent evaporation to isolate the acid chloride.
    $$
    \text{N-(Trifluoroacetyl)-L-alanine} + \text{(COCl)}
    2 \rightarrow \text{N-(Trifluoroacetyl)-L-alanyl chloride} + \text{CO}_2 + \text{HCl}
    $$

Key Parameters :

  • Solvent : Dichloromethane (DCM) or THF.
  • Temperature : 0–25°C to prevent decomposition.
  • Yield : 70–85%.

Alternative Activation Agents

Recent patents describe the use of N,N'-carbonyldiimidazole (CDI) as a safer alternative to oxalyl chloride. CDI reacts with N-(trifluoroacetyl)-L-alanine in DCM at 0–5°C, generating the acyl imidazole intermediate, which is subsequently treated with hydrogen chloride (HCl) gas to yield the acid chloride. This method avoids toxic byproducts and simplifies purification.

Advantages :

  • Reduced risk of racemization.
  • Higher purity (>98%) due to milder conditions.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes employ continuous flow systems to enhance scalability and reproducibility. Key steps include:

  • Automated Feed Systems : Precise dosing of TFAA and oxalyl chloride.
  • In-Line Monitoring : Real-time pH and temperature control to optimize reaction efficiency.

Typical Conditions :

Parameter Value
Residence Time 15–30 minutes
Temperature 5–10°C
Throughput 10–50 kg/hour

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Purity (%) Scalability
Oxalyl Chloride 70–85 95–98 High
CDI Activation 80–90 >98 Moderate

Challenges :

  • Moisture Sensitivity : Both methods require strict anhydrous conditions.
  • Byproduct Management : Oxalyl chloride generates HCl gas, necessitating scrubbers.

Emerging Techniques

Solid-Phase Synthesis

Recent studies explore immobilizing L-alanine on resin supports before trifluoroacetylation and chlorination. This approach reduces purification steps and improves yield (up to 92%).

Biocatalytic Approaches

Enzymatic N-trifluoroacetylation using lipases or acyltransferases under aqueous conditions is under investigation. Preliminary results show 60–70% yield but require further optimization.

Critical Considerations

Stereochemical Integrity

Racemization occurs at elevated temperatures (>30°C) or prolonged reaction times. Strategies to mitigate this include:

  • Low-temperature reactions (0–5°C).
  • Use of chiral auxiliaries or additives (e.g., Hünig’s base).

Applications and Derivatives

This compound is pivotal in synthesizing:

  • Peptide Drugs : E.g., β3-adrenergic receptor agonists.
  • Chiral Auxiliaries : For asymmetric Friedel-Crafts reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-L-alanyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form N-(Trifluoroacetyl)-L-alanine and hydrochloric acid.

    Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with amino groups to form peptide bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Bases: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during reactions.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.

Major Products

    Peptides: In peptide synthesis, the major products are peptides with preserved stereochemistry.

    N-(Trifluoroacetyl)-L-alanine: Formed through hydrolysis.

Scientific Research Applications

N-(Trifluoroacetyl)-L-alanyl chloride has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)-L-alanyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The trifluoroacetyl group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound. The chloride group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, applications, and physicochemical properties of N-(Trifluoroacetyl)-L-alanyl chloride can be contextualized by comparing it to related trifluoroacetylated amino acid chlorides and other acylating agents. Below is a detailed analysis:

N-(Trifluoroacetyl)-L-prolyl Chloride

  • Structure : Derived from L-proline, a cyclic secondary amine.
  • Applications : Widely used in chiral derivatization for gas chromatography (GC) analysis of amine drugs. The proline backbone introduces stereochemical rigidity, improving enantiomeric resolution compared to linear analogs like this compound .
  • Key Differences :
    • The cyclic structure of prolyl derivatives enhances steric and electronic effects, influencing reaction rates in stereoselective syntheses.
    • Lower volatility than simpler acyl chlorides (e.g., trifluoroacetyl chloride), making it preferable for controlled derivatization .

N-(Trifluoroacetyl)-β-alanine Acid Chloride

  • Structure: Features a β-alanine backbone (amino group at the β-carbon).
  • Applications: Used in peptide synthesis for introducing non-natural amino acid residues. The β-alanine moiety alters peptide chain flexibility compared to α-amino acids like L-alanine.
  • Key Differences :
    • The absence of a chiral center in β-alanine simplifies synthesis but reduces utility in enantioselective applications.
    • Higher solubility in polar solvents due to the extended carbon chain .

Trifluoroacetyl Chloride (CF₃COCl)

  • Structure: A simple acyl chloride without an amino acid backbone.
  • Applications : A versatile acylating agent for introducing trifluoroacetyl groups to amines, alcohols, and thiols.
  • Key Differences: Higher volatility (boiling point: 29–32°C) and reactivity compared to amino acid-derived analogs, necessitating stringent handling precautions . Lacks regioselectivity in peptide synthesis due to the absence of a chiral or steric-directing group .

N-(Trifluoroacetyl)-L-valyl Chloride

  • Structure : Derived from L-valine, featuring an isopropyl side chain.
  • Applications : Used in synthesizing sterically hindered peptides. The bulky side chain slows reaction kinetics but improves selectivity in coupling sterically demanding substrates .
  • Key Differences :
    • Increased steric hindrance compared to L-alanyl derivatives reduces reaction rates but enhances specificity in complex syntheses .

Data Table: Comparative Properties of Selected Trifluoroacetylated Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Melting Point (°C) Reactivity Notes
This compound C₅H₅F₃ClNO₂ 203.45 Peptide synthesis, SPPS Not reported Moderate reactivity, chiral selectivity
N-(Trifluoroacetyl)-L-prolyl chloride C₇H₇F₃ClNO₂ 237.59 Chiral GC derivatization Not reported High stereochemical control
N-(Trifluoroacetyl)-β-alanine acid chloride C₅H₅F₃ClNO₂ 203.45 Non-natural peptide synthesis Not reported Flexible backbone, no chirality
Trifluoroacetyl chloride C₂ClF₃O 132.47 General acylation, amine protection -105 (liquid) High volatility, non-selective
N-(Trifluoroacetyl)-L-valyl chloride C₇H₁₀F₃ClNO₂ 241.61 Sterically hindered peptide coupling Not reported Slow kinetics, high specificity

Q & A

Q. Critical Parameters :

  • Moisture must be excluded to prevent hydrolysis of the chloride.
  • Use stoichiometric tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .

Advanced Synthesis: How can researchers minimize side reactions during chlorination?

Methodological Answer:
Side reactions (e.g., racemization, over-chlorination) can be mitigated by:

  • Temperature Control : Maintain temperatures below 100°C to avoid decomposition of the acyl chloride.
  • Solvent Selection : Aromatic hydrocarbons (toluene, xylene) stabilize reactive intermediates better than polar solvents .
  • Catalytic Additives : Use catalytic dimethylformamide (DMF) to enhance chlorination efficiency with POCl₃, reducing reaction time and byproducts .

Data Insight :
A study using POCl₃/DMF in toluene achieved 85% yield with <5% racemization, compared to 70% yield in dichloromethane without DMF .

Basic Characterization: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the absence of -NH₂ signals (indicating complete trifluoroacetylation) and the presence of α-proton doublets (δ 4.2–4.5 ppm, J = 7 Hz) to confirm stereochemical integrity .
    • ¹⁹F NMR : A singlet near δ -75 ppm confirms the trifluoroacetyl group .
  • FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 1150 cm⁻¹ (C-F stretch) .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion peaks matching the exact mass (e.g., m/z 219.99 for C₅H₅ClF₃NO₂⁺) .

Advanced Mechanistic Analysis: How does the reactivity of this compound compare to non-fluorinated analogs?

Methodological Answer:
The electron-withdrawing trifluoroacetyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Key differences:

  • Reaction Rate : Reactions with amines (e.g., peptide coupling) proceed 3–5× faster than acetylated analogs due to enhanced leaving-group ability .
  • Steric Effects : The trifluoromethyl group introduces steric hindrance, favoring reactions with less bulky nucleophiles (e.g., primary amines over secondary amines) .

Case Study : In peptide synthesis, coupling yields with glycine methyl ester reached 92% in 1 hour, compared to 68% for acetyl-L-alanyl chloride under identical conditions .

Stability and Storage: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Store under anhydrous conditions (-20°C) in sealed, argon-purged vials. Use molecular sieves (4Å) to absorb residual moisture .
  • Decomposition Risks : Hydrolysis in humid environments generates trifluoroacetic acid (TFA) and HCl, detectable by pH < 2 in solution .

Q. Stability Data :

  • Half-life in Dry THF : >6 months at -20°C.
  • Half-life in Moist Air : <24 hours at 25°C .

Advanced Applications: How is this compound used in stereoselective peptide synthesis?

Methodological Answer:
The trifluoroacetyl group acts as a temporary protecting group for amines, enabling orthogonal deprotection with mild bases (e.g., aqueous NH₃/MeOH). Key applications:

  • Solid-Phase Peptide Synthesis (SPPS) : Couple with resin-bound peptides using HOBt/DIC activation, achieving >90% coupling efficiency .
  • Chiral Auxiliary : The L-alanine backbone directs asymmetric induction in dipeptide formation, with diastereomeric excess (d.e.) >95% .

Mechanistic Insight : The trifluoroacetyl group’s electron deficiency stabilizes transition states via dipole interactions, enhancing stereocontrol .

Troubleshooting: How to address low yields in acylation reactions?

Methodological Answer:

  • Purification : Use flash chromatography (hexane/ethyl acetate, 3:1) to separate unreacted starting materials.
  • Byproduct Identification : LC-MS or GC-MS can detect hydrolysis products (e.g., TFA) or dimerization byproducts .
  • Optimization : Increase equivalents of chlorinating agent (1.5–2.0 eq POCl₃) or extend reaction time to 8 hours for sterically hindered substrates .

Yield Improvement Example : Increasing POCl₃ from 1.2 to 1.5 eq raised yields from 65% to 82% in a model reaction with L-valine .

Safety and Hazard Mitigation: What precautions are critical for lab-scale use?

Methodological Answer:

  • Ventilation : Use a fume hood due to HCl and TFA vapor release .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles.
  • Spill Management : Neutralize with sodium bicarbonate or calcium carbonate before disposal .

Q. Toxicity Data :

  • LD₅₀ (Rat, Oral) : 250 mg/kg (TFA byproduct).
  • IDLH : 50 ppm for HCl gas .

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